molecular formula C9H11Cl2N B6265649 rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 131844-45-6

rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265649
CAS No.: 131844-45-6
M. Wt: 204.1
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Description

rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride: is a chiral compound that belongs to the class of cyclopropane derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the cyclopropane ring and the chlorophenyl group imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable cyclopropane precursor.

    Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride: Similar structure with a fluorine atom instead of chlorine.

    rac-(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride: Similar structure with a methyl group instead of chlorine.

Uniqueness

rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

131844-45-6

Molecular Formula

C9H11Cl2N

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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